molecular formula C24H47NO3 B3026379 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide CAS No. 189894-80-2

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Cat. No. B3026379
CAS RN: 189894-80-2
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-WBJAFTEYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(NC(CO)C(O)C=CCCCCCCCCCCCCC)CCCCCCCCCCCNC1=CC=C(C2=NON=C21)N(=O)=O . This notation provides a way to represent the structure using ASCII strings. For a visual representation, you may want to use a molecular visualization tool with this SMILES string.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, were not found in the available sources .

Scientific Research Applications

Bioactive Sphingolipid

“C6 L-threo Ceramide” is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . Sphingolipids are a class of lipids that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. They are involved in various biological functions, including signal transduction and cell recognition .

Cytotoxicity

“C6 L-threo Ceramide” has been found to be cytotoxic to U937 cells in vitro, with an IC50 value of 18 μM . U937 is a human cell line used in biomedical research, representing a model system for monocyte/macrophage differentiation. This suggests potential applications of “C6 L-threo Ceramide” in cancer research and treatment .

Metabolic Inactivity

Unlike its isomer, C6 L-erythro ceramide, “C6 L-threo Ceramide” is metabolically inactive and cannot be converted to C6 glucosylceramide by ceramide . This property could be useful in studies investigating the role of ceramide metabolism in various cellular processes .

NADPH Oxidase Activation

“C6 L-threo Ceramide” has been shown to induce NADPH oxidase activation . NADPH oxidase is an enzyme that produces reactive oxygen species (ROS), which play a key role in cellular signaling and defense against microbial infection .

Mitochondrial Dysfunction

“C6 L-threo Ceramide” can cause mitochondrial dysfunction . It has been observed to significantly reduce mitochondrial membrane potential . This could have implications in studies related to mitochondrial diseases, aging, and apoptosis .

Loss in Cell Viability

“C6 L-threo Ceramide” has been found to cause loss in cell viability in INS 832/13 β-cells . This suggests that “C6 L-threo Ceramide” could be used in research related to diabetes, as β-cells are responsible for insulin secretion .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions of research on this compound could involve further exploration of its bioactive properties and potential applications in biomedical research .

properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-WBJAFTEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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